molecular formula C16H22ClNO3S2 B4324574 N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B4324574
M. Wt: 375.9 g/mol
InChI Key: OBMCFVPDTUPJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a unique combination of adamantane, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with ethylene oxide to form the intermediate N-[2-(1-adamantyloxy)ethyl]amine. This intermediate is subsequently reacted with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity to certain proteins or enzymes. The sulfonamide group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide
  • N-[2-(1-adamantyloxy)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide is unique due to the presence of the 5-chlorothiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S2/c17-14-1-2-15(22-14)23(19,20)18-3-4-21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-2,11-13,18H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMCFVPDTUPJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Reactant of Route 6
N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.